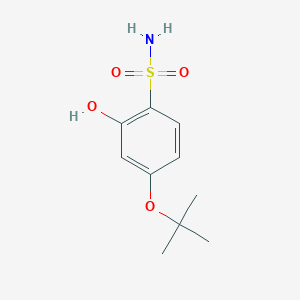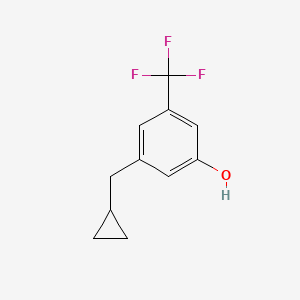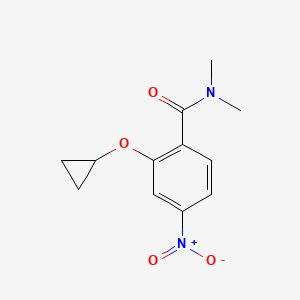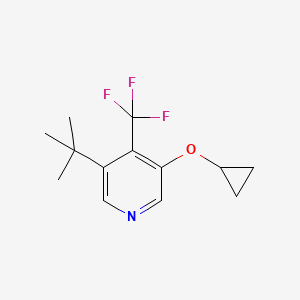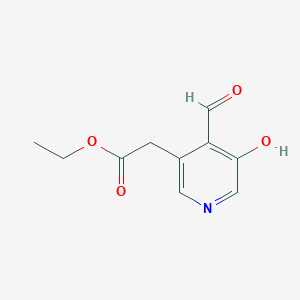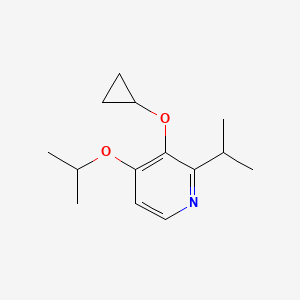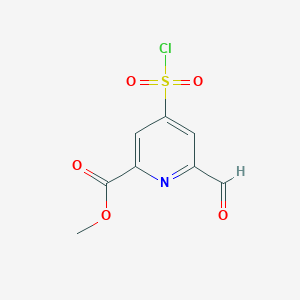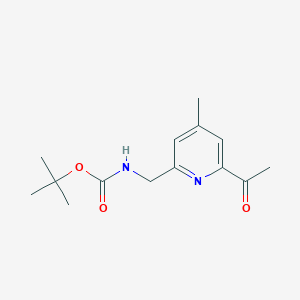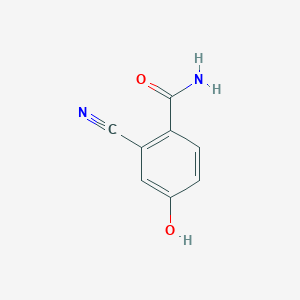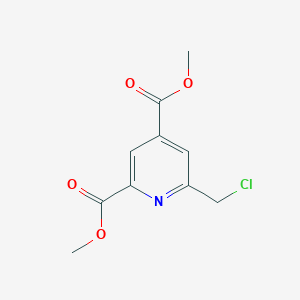
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate is an organic compound belonging to the pyridine family It is characterized by the presence of a chloromethyl group attached to the pyridine ring, along with two ester groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate typically involves the chloromethylation of Dimethyl pyridine-2,4-dicarboxylate. This can be achieved using chloromethylating agents such as formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and alcohols, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Coordination Chemistry: The compound can act as a ligand in the formation of coordination complexes with metals, which are studied for their catalytic and electronic properties.
Biological Studies: It is used in the development of bioactive molecules and as a precursor for compounds with potential therapeutic applications.
Material Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding acids, which may further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl pyridine-2,4-dicarboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Dimethyl pyridine-2,6-dicarboxylate: Has ester groups at different positions, leading to different reactivity and applications.
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate: Contains a hydroxymethyl group instead of a chloromethyl group, resulting in different chemical behavior.
Uniqueness
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate is unique due to the presence of the chloromethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and coordination complexes.
Propiedades
Fórmula molecular |
C10H10ClNO4 |
|---|---|
Peso molecular |
243.64 g/mol |
Nombre IUPAC |
dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H10ClNO4/c1-15-9(13)6-3-7(5-11)12-8(4-6)10(14)16-2/h3-4H,5H2,1-2H3 |
Clave InChI |
UXYDVVIPBRWYAL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)C(=O)OC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





